molecular formula C9H10N2S B070054 (R)-1-(benzo[d]thiazol-2-yl)ethanamine CAS No. 177407-16-8

(R)-1-(benzo[d]thiazol-2-yl)ethanamine

Cat. No. B070054
M. Wt: 178.26 g/mol
InChI Key: LXVJOKQWUUSEEO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(benzo[d]thiazol-2-yl)ethanamine, also known as BTA or benzothiazole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. BTA has a benzene ring fused with a thiazole ring, containing a primary amine group at the ethyl chain. This compound has been found to exhibit promising anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development.

Mechanism Of Action

(R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action varies depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis by activating caspase-3 and -9, downregulating Bcl-2, and upregulating Bax. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit cell proliferation by inducing G1 cell cycle arrest and downregulating cyclin D1 and CDK4/6. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to inhibit viral replication by inhibiting viral protease and RNA polymerase. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to disrupt bacterial cell wall synthesis and inhibit bacterial growth.

Biochemical And Physiological Effects

(R)-1-(benzo[d]thiazol-2-yl)ethanamine's biochemical and physiological effects vary depending on the biological activity being studied. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to decrease tumor growth and metastasis in animal models. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to reduce tumor angiogenesis by downregulating VEGF and MMP-9. In antiviral research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to reduce viral load and improve liver function in hepatitis C virus-infected patients. In antibacterial research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been shown to inhibit biofilm formation and increase bacterial membrane permeability.

Advantages And Limitations For Lab Experiments

(R)-1-(benzo[d]thiazol-2-yl)ethanamine's advantages for lab experiments include its diverse biological activities, low toxicity, and easy synthesis. However, (R)-1-(benzo[d]thiazol-2-yl)ethanamine's limitations include its poor solubility in water and instability in acidic conditions.

Future Directions

For (R)-1-(benzo[d]thiazol-2-yl)ethanamine research include optimizing its synthesis, improving its solubility and stability, and exploring its potential as a drug candidate for various diseases. Additionally, further studies are needed to elucidate (R)-1-(benzo[d]thiazol-2-yl)ethanamine's mechanism of action and to investigate its potential as a combination therapy with other drugs.

Synthesis Methods

(R)-1-(benzo[d]thiazol-2-yl)ethanamine can be synthesized through various methods, including the reaction of 2-aminobenzenethiol with chloroacetic acid, followed by cyclization and reduction. Another method involves the reaction of 2-aminobenzenethiol with ethyl bromoacetate, followed by cyclization and hydrolysis. The synthesis of (R)-1-(benzo[d]thiazol-2-yl)ethanamine can be optimized by adjusting reaction conditions, such as temperature, solvent, and catalyst.

Scientific Research Applications

(R)-1-(benzo[d]thiazol-2-yl)ethanamine has been extensively studied for its potential therapeutic applications. In cancer research, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. (R)-1-(benzo[d]thiazol-2-yl)ethanamine has also been shown to inhibit viral replication in HIV and hepatitis C virus, making it a potential antiviral agent. Additionally, (R)-1-(benzo[d]thiazol-2-yl)ethanamine has exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

CAS RN

177407-16-8

Product Name

(R)-1-(benzo[d]thiazol-2-yl)ethanamine

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1R)-1-(1,3-benzothiazol-2-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3/t6-/m1/s1

InChI Key

LXVJOKQWUUSEEO-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2S1)N

SMILES

CC(C1=NC2=CC=CC=C2S1)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N

synonyms

2-Benzothiazolemethanamine,alpha-methyl-,(R)-(9CI)

Origin of Product

United States

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